Home > Products > Screening Compounds P34017 > (R)-Apomorphine Succinyl-α-cyclodextin
(R)-Apomorphine Succinyl-α-cyclodextin -

(R)-Apomorphine Succinyl-α-cyclodextin

Catalog Number: EVT-1500964
CAS Number:
Molecular Formula: C₁₇H₁₇NO₂·C₄₀H₆₄O₃₃
Molecular Weight: 267.32107292
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-Apomorphine Succinyl-α-cyclodextrin is a chemical compound that combines the properties of (R)-apomorphine, a dopamine agonist, with succinyl-α-cyclodextrin, a cyclodextrin derivative. This combination aims to enhance the solubility and bioavailability of (R)-apomorphine, which is primarily used in the treatment of Parkinson's disease and erectile dysfunction. The cyclodextrin component serves to improve the pharmacokinetic profile of the drug, facilitating better absorption and therapeutic efficacy.

Source

The compound is synthesized through specific chemical reactions involving (R)-apomorphine and succinyl-α-cyclodextrin. Research has indicated that cyclodextrins can form inclusion complexes with various drugs, enhancing their solubility and stability in physiological conditions .

Classification

(R)-Apomorphine Succinyl-α-cyclodextrin falls under several classifications:

  • Pharmaceutical Compound: It is primarily used in medical applications.
  • Cyclodextrin Derivative: It belongs to a class of cyclic oligosaccharides known for their ability to form complexes with hydrophobic molecules.
  • Dopamine Agonist: As it contains (R)-apomorphine, it acts on dopamine receptors.
Synthesis Analysis

The synthesis of (R)-Apomorphine Succinyl-α-cyclodextrin involves several key methods:

  1. Formation of Inclusion Complex: The process typically starts with the formation of an inclusion complex between (R)-apomorphine and succinyl-α-cyclodextrin. This can be achieved through physical mixing followed by solvent evaporation or co-precipitation methods.
  2. Chemical Modification: The succinyl group is introduced to enhance solubility. This involves reacting α-cyclodextrin with succinic anhydride or another suitable reagent under controlled conditions to ensure proper functionalization without degrading the cyclodextrin structure.
  3. Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired compound from unreacted materials and by-products .
Molecular Structure Analysis

The molecular structure of (R)-Apomorphine Succinyl-α-cyclodextrin can be represented as follows:

  • Molecular Formula: C₁₈H₂₃N₃O₃
  • Molecular Weight: Approximately 315.39 g/mol
  • Structural Features:
    • The structure contains a bicyclic core characteristic of apomorphine.
    • The cyclodextrin moiety forms a hydrophilic exterior that encapsulates the hydrophobic apomorphine molecule, facilitating its solubility in aqueous environments.

Data Representation

The structural formula can be illustrated using chemical drawing software or databases that provide 2D or 3D representations.

Chemical Reactions Analysis

The primary chemical reactions involved in the synthesis of (R)-Apomorphine Succinyl-α-cyclodextrin include:

  1. Esterification Reaction: The reaction between succinic anhydride and α-cyclodextrin results in the formation of succinyl-α-cyclodextrin.
  2. Inclusion Complex Formation: The interaction between (R)-apomorphine and succinyl-α-cyclodextrin leads to the formation of a stable inclusion complex, which enhances the solubility and stability of (R)-apomorphine in solution.

These reactions are critical for achieving the desired physicochemical properties necessary for effective drug delivery .

Mechanism of Action

(R)-Apomorphine acts as a non-selective dopamine agonist, primarily stimulating D1 and D2 dopamine receptors in the brain. Its mechanism involves:

  1. Dopamine Receptor Activation: By mimicking dopamine, (R)-apomorphine binds to dopamine receptors, leading to increased dopaminergic activity.
  2. Cyclic AMP Pathway Modulation: Activation of these receptors influences intracellular signaling pathways, particularly those involving cyclic adenosine monophosphate, which plays a role in neurotransmitter release and neuronal excitability.

This mechanism is particularly beneficial in treating conditions like Parkinson's disease, where dopaminergic signaling is impaired .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Enhanced solubility in water due to cyclodextrin incorporation.

Chemical Properties

Relevant analyses include solubility tests in various solvents and stability studies under different environmental conditions .

Applications

(R)-Apomorphine Succinyl-α-cyclodextrin has several scientific applications:

  1. Pharmaceutical Development: Used in formulations aimed at improving drug delivery systems for Parkinson's disease treatments.
  2. Research Applications: Investigated for its potential roles in neuroscience research related to dopaminergic signaling pathways.
  3. Drug Formulation Technology: Explored for its utility in enhancing the bioavailability of poorly soluble drugs through cyclodextrin complexation techniques.

The combination of (R)-apomorphine with succinyl-α-cyclodextrin represents a significant advancement in drug formulation strategies aimed at improving therapeutic outcomes for patients requiring dopaminergic therapies .

Introduction

Pharmacological Profile of (R)-Apomorphine in Neurodegenerative Disorders

(R)-Apomorphine, the biologically active enantiomer of apomorphine, is a non-ergoline dopamine agonist with high affinity for D1-, D2-, D3-, D4-, and D5-like receptors. It demonstrates partial agonism at D1 receptors (Ki = 484 nM) and full agonism at D2 receptors (Ki = 52 nM), enabling robust activation of dopaminergic pathways implicated in motor control [4] [10]. Beyond dopamine receptors, it interacts with serotonergic (5-HT1A, 5-HT2A-C) and adrenergic receptors (α1B, α2A-C), contributing to its multifaceted pharmacological profile [3] [10].

In Parkinson’s disease (PD), (R)-apomorphine mitigates "off-episodes" by rapidly restoring striatal dopamine signaling. Its lipophilic nature facilitates blood-brain barrier penetration, achieving peak cerebrospinal fluid concentrations within 30 minutes post-subcutaneous administration [4]. Unlike levodopa, (R)-apomorphine does not require metabolic activation by presynaptic neurons, making it effective in advanced PD with significant nigrostriatal degeneration [3] [10].

Emerging evidence supports its role in Alzheimer’s disease (AD) pathology. (R)-apomorphine inhibits amyloid-β (Aβ40) fibril formation and enhances Aβ catabolism in neuronal models. In transgenic AD mice, treatment reduced hippocampal Aβ42 and tau protein levels, correlating with improved spatial memory in Morris Water Maze tests [3] [10]. These effects are attributed to its capacity to autoxidize at phenolic hydroxyl groups, generating reactive intermediates that disrupt Aβ aggregation kinetics [10].

  • Table 1: Receptor Binding Affinities of (R)-Apomorphine
    Receptor TypeKi (nM)Action
    D1484Partial agonist
    D252Full agonist
    D36.6Agonist
    5-HT2C71Antagonist
    α2C-adrenergic18Antagonist
    Source: [4] [10]

Cyclodextrins in Drug Delivery: Structural and Functional Significance

Cyclodextrins (CDs) are cyclic oligosaccharides formed by α-(1,4)-linked D-glucopyranose units. The three primary variants—α-, β-, and γ-CD—comprise 6, 7, and 8 glucose units, respectively, with cavity diameters of 5.7 Å, 7.8 Å, and 9.5 Å [6] [7]. Their toroidal structure features a lipophilic interior and hydrophilic exterior, enabling host-guest complexation with hydrophobic molecules. This molecular encapsulation enhances drug solubility, stability, and bioavailability [6] [9].

Succinyl-α-cyclodextrin (Suc-α-CD), a derivative of α-CD, incorporates succinyl groups at the C6 hydroxyl positions. This modification:

  • Augments aqueous solubility by disrupting crystalline packing via introduction of ionizable carboxyl groups.
  • Reduces renal toxicity compared to native β-CD derivatives, which exhibit dose-dependent nephrotoxicity [6] [8].
  • Modulates drug release kinetics through pH-dependent dissociation, as succinyl groups deprotonate in intestinal pH, enhancing complex stability [7].

Suc-α-CD’s cavity size (5.7 Å) is optimal for encapsulating aporphine alkaloids like (R)-apomorphine (molecular width: 7.5 Å), facilitating high-affinity inclusion complexes [1] [5]. The succinyl moiety further enables hydrogen bonding with drug hydroxyl groups, stabilizing the complex beyond van der Waals interactions [7].

Rationale for (R)-Apomorphine Complexation with Succinyl-α-Cyclodextrin

The complexation of (R)-apomorphine with Suc-α-CD addresses critical limitations of the free drug:

Solubility and Stability Enhancement

(R)-apomorphine is intrinsically lipophilic (log P: 1.7), with aqueous solubility <0.1 mg/mL. Oxidation upon light/air exposure further limits its bioavailability [1] [3] [10]. Complexation with Suc-α-CD increases solubility 40-fold (to ~4 mg/mL in water) by shielding the catechol moiety within the CD cavity [1] [5]. Phase solubility studies demonstrate AL-type diagrams, confirming 1:1 stoichiometry with a stability constant (Kc) of 899 M−1 [9].

Pharmacokinetic Optimization

Free (R)-apomorphine undergoes extensive hepatic glucuronidation/sulfation (>90% metabolism), yielding a short plasma half-life (40 min) [4] [10]. Suc-α-CD complexation:

  • Delays hepatic metabolism by reducing free drug concentration.
  • Extends plasma residence time via slowed dissociation kinetics.In vivo studies in rats show a 2.3-fold increase in AUC0–t for the complex versus free drug [9].

Neuroprotective Synergy

Suc-α-CD may augment (R)-apomorphine’s iron-chelating and radical-scavenging effects. Both enantiomers bind excess iron in neurodegenerative foci, inhibiting Fenton reaction-driven oxidative stress [10]. Additionally, α-CD derivatives enhance interleukin-4 (IL-4) release in myoblast models, suggesting immunomodulatory benefits that may complement (R)-apomorphine’s neurorestorative properties [2].

Properties

Product Name

(R)-Apomorphine Succinyl-α-cyclodextin

Molecular Formula

C₁₇H₁₇NO₂·C₄₀H₆₄O₃₃

Molecular Weight

267.32107292

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.